molecular formula C12H12N2O2 B1292980 1-(1,3-Benzoxazol-2-yl)piperidin-4-one CAS No. 1035840-42-6

1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Cat. No.: B1292980
CAS No.: 1035840-42-6
M. Wt: 216.24 g/mol
InChI Key: SHLYGCSYYWXLCO-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)piperidin-4-one is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound features a benzoxazole ring fused to a piperidinone moiety, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

1-(1,3-Benzoxazol-2-yl)piperidin-4-one has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet indicates that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled .

Future Directions

The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity . Studying on N-substituted piperidone derivatives have demonstrated that these compounds have a wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant and antimicrobial . This suggests that “1-(1,3-Benzoxazol-2-yl)piperidin-4-one” and its derivatives could be potential candidates for future drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with piperidin-4-one in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzoxazol-2-yl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted benzoxazole derivatives with nitro or halogen groups.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

    1-(1,3-Benzoxazol-2-yl)piperidin-4-aminehydrochloride: A related compound with an amine group instead of a ketone.

    1-Benzyl-4-piperidone: Another piperidinone derivative with a benzyl group.

Uniqueness: 1-(1,3-Benzoxazol-2-yl)piperidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoxazole and piperidinone moieties allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLYGCSYYWXLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649192
Record name 1-(1,3-Benzoxazol-2-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035840-42-6
Record name 1-(1,3-Benzoxazol-2-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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